

# physicochemical properties of 4-(4-Methylpiperazin-1-yl)pyridin-2-amine

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## Compound of Interest

**Compound Name:** 4-(4-Methylpiperazin-1-yl)pyridin-2-amine

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An In-Depth Technical Guide to the Physicochemical Properties of **4-(4-Methylpiperazin-1-yl)pyridin-2-amine**

**Authored For:** Researchers, Scientists, and Drug Development Professionals  
**Preamble:** This document provides a comprehensive technical overview of the core physicochemical properties of **4-(4-Methylpiperazin-1-yl)pyridin-2-amine**. As a Senior Application Scientist, the following guide moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination. Understanding these characteristics is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, thereby guiding its journey through the drug discovery and development pipeline.

## Compound Identity and Structural Characteristics

**4-(4-Methylpiperazin-1-yl)pyridin-2-amine** is a heterocyclic compound featuring a 2-aminopyridine scaffold substituted at the 4-position with a 4-methylpiperazine moiety. This structural arrangement, containing multiple basic nitrogen atoms, is a common motif in medicinal chemistry, often conferring desirable properties for kinase inhibition or CNS activity.

- IUPAC Name: **4-(4-methylpiperazin-1-yl)pyridin-2-amine**[\[1\]](#)
- CAS Number: 959986-12-0[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Molecular Formula: C<sub>10</sub>H<sub>16</sub>N<sub>4</sub>[\[1\]](#)[\[4\]](#)
- SMILES: CN1CCN(CC1)C2=CC(=NC=C2)N[\[1\]](#)
- InChI Key: LLYCLVPZTUNJRJ-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#)

## Core Physicochemical Properties Summary

The following table summarizes the key physicochemical properties of **4-(4-Methylpiperazin-1-yl)pyridin-2-amine**. These values, particularly pKa and logP, are critical predictors of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Significance in Drug Development
Molecular Weight	192.26 g/mol <a href="#">[1]</a> <a href="#">[4]</a>	Influences diffusion and transport across biological membranes; falls well within Lipinski's Rule of Five.
logP (XLogP3-AA)	0.4 <a href="#">[1]</a>	Indicates the compound's lipophilicity. A low logP suggests good aqueous solubility but may imply lower membrane permeability.
pKa (Predicted)	Multiple basic pKa values are expected due to the three nitrogen atoms (pyridine ring and piperazine ring). Precise experimental determination is crucial.	Governs the ionization state at physiological pH, which profoundly impacts solubility, receptor binding, and cell penetration.
Aqueous Solubility	pH-dependent	Critical for formulation and ensuring sufficient concentration for biological assays and in vivo efficacy. Low solubility can be a major hurdle. <a href="#">[5]</a>
Polar Surface Area (PSA)	45.4 Å <sup>2</sup> <a href="#">[1]</a>	Predicts transport properties, including blood-brain barrier penetration. A value under 90 Å <sup>2</sup> is often associated with good CNS penetration.
GHS Hazards	Harmful if swallowed, in contact with skin, or inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation. <a href="#">[1]</a>	Dictates necessary laboratory safety protocols and handling procedures.

# Aqueous Solubility: Kinetic vs. Thermodynamic Assessment

Aqueous solubility is arguably one of the most critical physicochemical properties, as a compound must be in solution to be absorbed and exert its biological effect.<sup>[6]</sup> For **4-(4-Methylpiperazin-1-yl)pyridin-2-amine**, its basic nature suggests its solubility will be highly dependent on pH. It is essential to distinguish between two types of solubility measurements.

- Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a DMSO stock to an aqueous buffer.<sup>[7][8][9]</sup> It is a high-throughput method used in early discovery to flag potential issues.<sup>[5][9]</sup>
- Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable crystalline form in a saturated solution.<sup>[10][11]</sup> This is a more time-consuming but accurate measure, vital for later-stage development and formulation.<sup>[10][11]</sup>

## Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

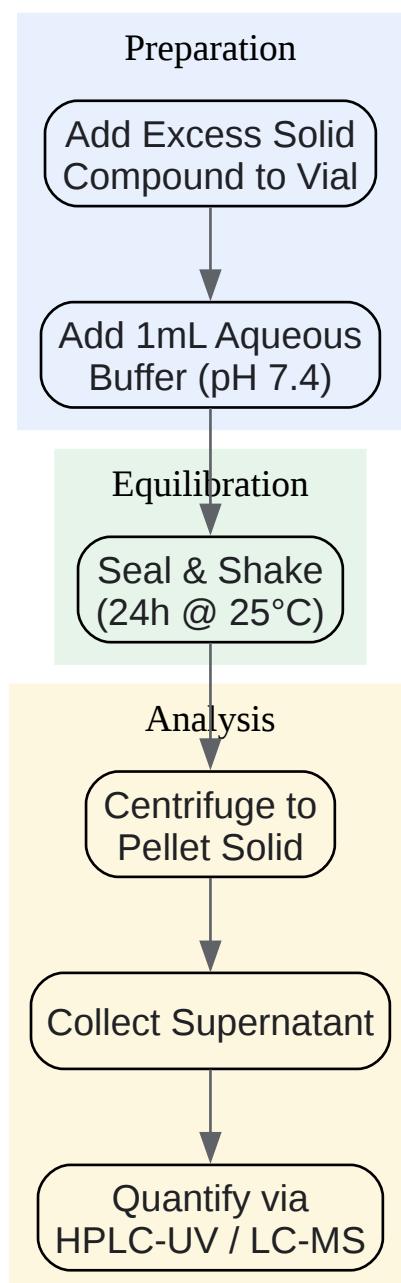
This method is considered the gold standard for determining equilibrium solubility.<sup>[10]</sup>

Causality: The extended incubation period (24 hours) with continuous agitation ensures that the system reaches a true thermodynamic equilibrium between the solid compound and the solution.<sup>[10]</sup> Using a solid powder rather than a DMSO stock avoids artifacts from solvent precipitation.<sup>[5]</sup>

Step-by-Step Methodology:

- Preparation: Add an excess of solid **4-(4-Methylpiperazin-1-yl)pyridin-2-amine** (e.g., 1-2 mg) to a glass vial.
- Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).<sup>[6][10]</sup>
- Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.<sup>[5][10]</sup>

- Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
- Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
- Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.  
[\[6\]](#)[\[11\]](#)



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Caption: Workflow for Thermodynamic Solubility Determination.

## Lipophilicity: Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (P) is the ratio of a compound's concentration in an octanol phase to its concentration in an aqueous phase at equilibrium.[12] It is expressed logarithmically (logP) and is a key indicator of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic clearance.

## Experimental Protocol: logP Determination (Shake-Flask Method - OECD 107)

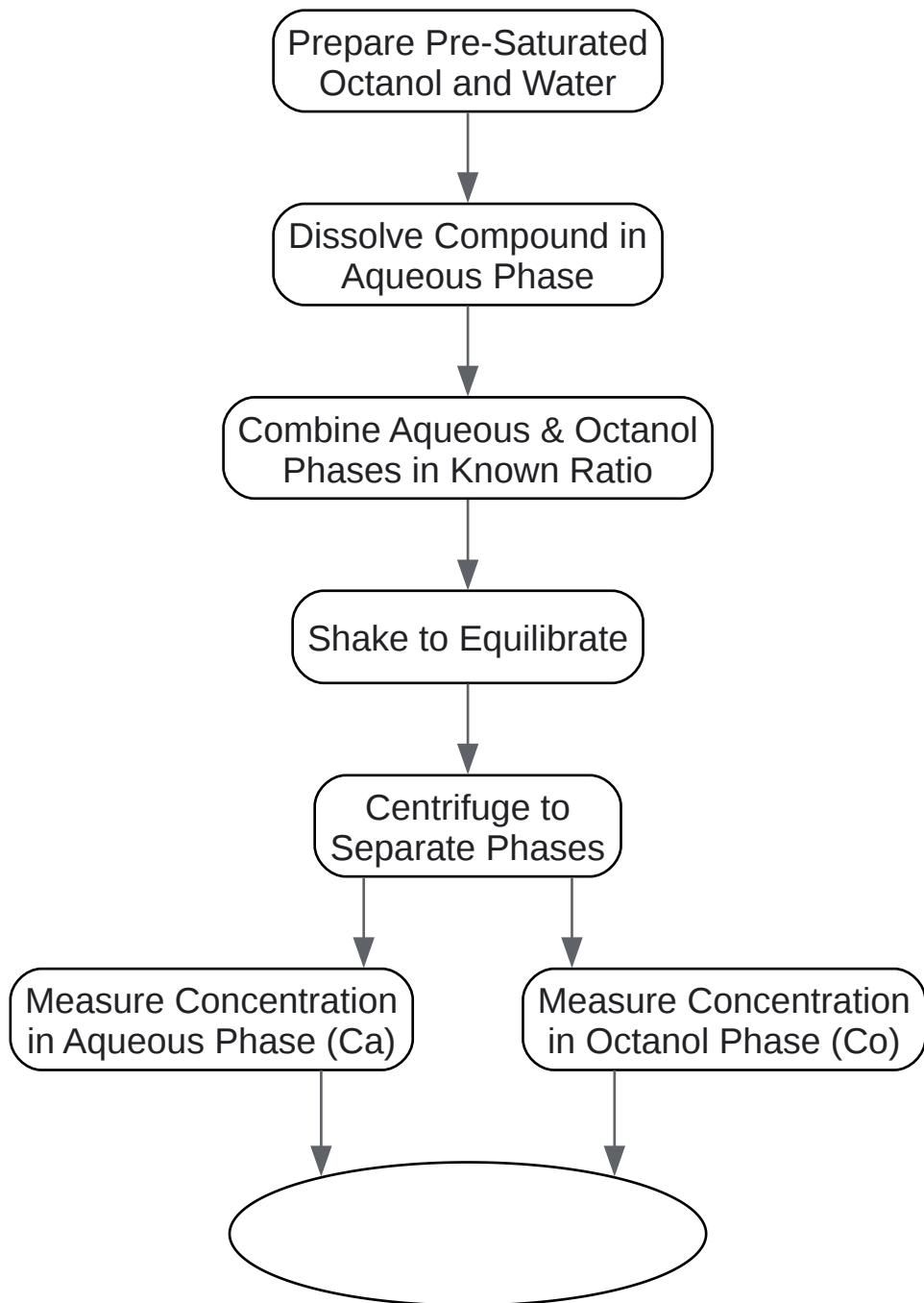
This classic method directly measures the partitioning of the compound between two immiscible phases.[12]

Causality: The use of pre-saturated solvents ensures that the volumes of the two phases do not change during the experiment. Vigorous shaking facilitates the rapid achievement of partitioning equilibrium. Subsequent centrifugation ensures a clean separation of the two phases for accurate concentration analysis.

Step-by-Step Methodology:

- Solvent Preparation: Prepare 1-octanol saturated with water and water saturated with 1-octanol by mixing them and allowing the phases to separate for at least 24 hours.
- Compound Preparation: Prepare a stock solution of **4-(4-Methylpiperazin-1-yl)pyridin-2-amine** in the pre-saturated aqueous phase at a known concentration.
- Partitioning: In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of pre-saturated 1-octanol. The volume ratio is chosen based on the expected logP.[13]
- Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature.

- Phase Separation: Centrifuge the vessel to achieve a clear separation between the aqueous and octanol layers.[14]
- Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).[15]
- Calculation: Calculate logP using the formula:  $\log P = \log([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}])$ .

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Caption: Workflow for Shake-Flask logP Determination.

## Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base. For an ionizable compound like **4-(4-Methylpiperazin-1-yl)pyridin-2-amine**, the pKa values determine the percentage of the

molecule that is in its charged (ionized) versus neutral form at a given pH. This is critical as the ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more likely to cross cell membranes. Given its structure, this compound is expected to be a polyprotic base.

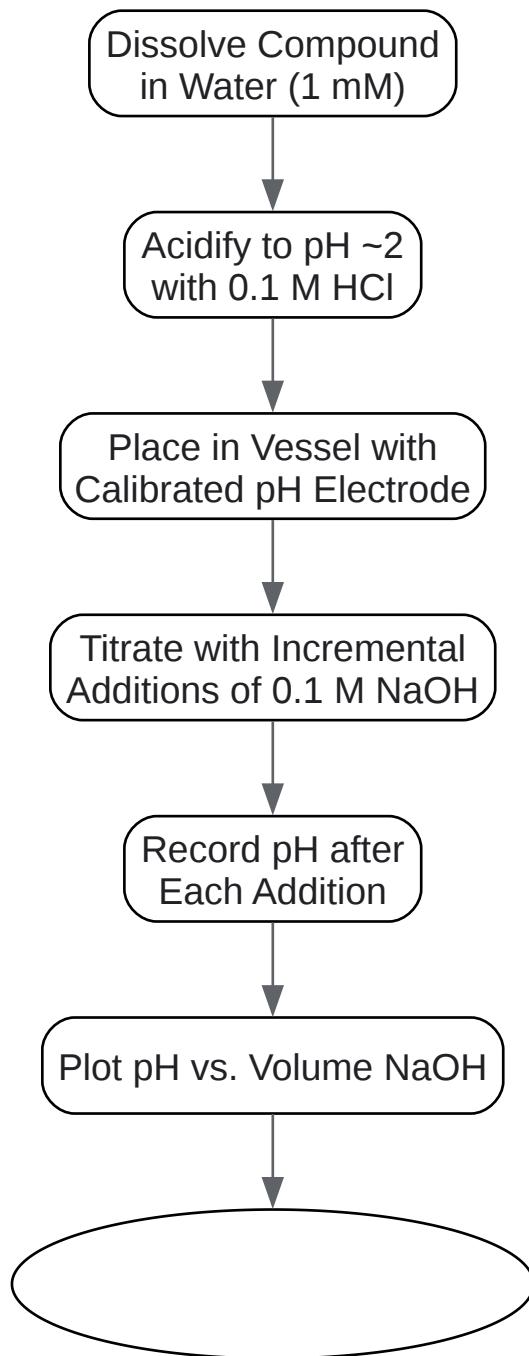
## Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[\[16\]](#)

**Causality:** As a strong base (e.g., NaOH) is added to an acidic solution of the basic compound, the compound is deprotonated. The pH changes slowly in the buffering region and then rapidly at the equivalence point. The pKa corresponds to the pH at which the compound is 50% protonated and 50% deprotonated, which is found at the half-equivalence point on the titration curve.[\[17\]](#)[\[18\]](#)

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh and dissolve the compound in water or a water/co-solvent mixture to a known concentration (e.g., 1 mM).[\[17\]](#)
- **Acidification:** Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all basic sites are fully protonated.[\[17\]](#)
- **Titration Setup:** Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.[\[17\]](#)
- **Titration:** Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.[\[17\]](#)
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve. Multiple titrations should be performed for accuracy.[\[17\]](#)



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Caption: Workflow for Potentiometric pKa Determination.

## Conclusion

**4-(4-Methylpiperazin-1-yl)pyridin-2-amine** is a compound with physicochemical properties that make it an interesting scaffold for drug discovery. Its relatively low molecular weight and

polar surface area are favorable, while its basic nature dictates that its solubility and lipophilicity will be highly pH-dependent. A thorough experimental determination of its thermodynamic solubility and pKa values is essential for any research program. The protocols and insights provided in this guide serve as a robust framework for obtaining the high-quality data needed to accurately model its ADME properties and advance its development as a potential therapeutic agent.

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## References

- 1. 4-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 59145053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 959986-12-0|4-(4-Methylpiperazin-1-yl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. 4-(4-Methylpiperazin-1-yl)pyridin-2-amine | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. evotec.com [evotec.com]
- 12. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Octanol–Water Partition Coefficient Measurement by a Simple  $^1\text{H}$  NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rc.usf.edu [rc.usf.edu]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pubs.acs.org [pubs.acs.org]
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